Propyl benzofuran-7-carboxylate
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Overview
Description
Propyl benzofuran-7-carboxylate is a chemical compound belonging to the benzofuran family. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, specifically, is a derivative of benzofuran with a propyl group attached to the carboxylate functional group at the 7th position of the benzofuran ring.
Preparation Methods
The synthesis of propyl benzofuran-7-carboxylate can be achieved through several methods. One common approach involves the cyclization of o-hydroxybenzophenone derivatives under acidic conditions . Another method includes the decarboxylation of o-acetylphenoxyacetic acid or its esters under alkaline conditions . Industrial production methods often utilize these synthetic routes due to their efficiency and high yield.
Chemical Reactions Analysis
Propyl benzofuran-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can reduce the compound to alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the benzofuran ring, often using reagents like sodium hydroxide or potassium tert-butoxide.
Scientific Research Applications
Propyl benzofuran-7-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex benzofuran derivatives.
Mechanism of Action
The mechanism of action of propyl benzofuran-7-carboxylate involves its interaction with various molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to interfere with cellular processes such as DNA replication, protein synthesis, and enzyme activity. For instance, its anti-tumor effects are linked to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Propyl benzofuran-7-carboxylate can be compared with other benzofuran derivatives such as:
- Ethyl benzofuran-7-carboxylate
- Methyl benzofuran-7-carboxylate
- Benzofuran-2-carboxylic acid
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C12H12O3 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
propyl 1-benzofuran-7-carboxylate |
InChI |
InChI=1S/C12H12O3/c1-2-7-15-12(13)10-5-3-4-9-6-8-14-11(9)10/h3-6,8H,2,7H2,1H3 |
InChI Key |
ZQOUFSWFEBTPJW-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=CC2=C1OC=C2 |
Origin of Product |
United States |
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